
Ciclazindol
概要
説明
シクラジンドールは、1970年代中盤から後半にかけて抗うつ薬および食欲抑制薬として開発されたテトラサイクリック化合物です。 主にノルエピネフリン再取り込み阻害薬として作用し、ドーパミン再取り込み阻害薬としても作用します 。 有望な薬理学的プロファイルにもかかわらず、市販されることはありませんでした 。
製法
シクラジンドールの合成には、クロロフェニル基を有するテトラサイクリック構造の形成が含まれます。 特定の合成経路および反応条件は、パブリックドメインでは広く文書化されていません。 ピリミドインドールコアの形成を含む一連の化学反応によって合成できることが知られています 。
準備方法
The synthesis of ciclazindol involves the formation of a tetracyclic structure with a chlorophenyl group. The specific synthetic routes and reaction conditions are not widely documented in the public domain. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of the pyrimidoindole core .
化学反応の分析
シクラジンドールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります 。
科学研究への応用
化学: テトラサイクリック構造とその反応性を研究するためのモデル化合物として役立ちます。
生物学: 研究では、神経伝達物質系、特にノルエピネフリンとドーパミンの再取り込みに対する影響が調べられています.
科学的研究の応用
Antidepressant Properties
Ciclazindol has been investigated for its efficacy as an antidepressant. It functions primarily as a norepinephrine reuptake inhibitor and exhibits some dopamine reuptake inhibition, which is significant for treating depressive disorders.
- Clinical Trials : A controlled comparative trial involving 35 patients indicated that this compound was comparable to amitriptyline in terms of antidepressant effectiveness. However, only one-third of this compound patients experienced weight gain compared to nearly three-quarters in the amitriptyline group, suggesting a favorable side effect profile for this compound .
- Pharmacological Interactions : Research shows that this compound does not significantly affect postsynaptic alpha-receptors, indicating fewer autonomic side effects compared to traditional antidepressants like desipramine .
Anorectic Effects
This compound has also been studied for its potential anorectic (appetite-suppressing) effects.
- Weight Management : In trials, patients treated with this compound exhibited weight loss, which correlated with clinical improvement in depressive symptoms. This suggests that this compound may be beneficial for patients needing weight management alongside depression treatment .
Safety and Tolerability
This compound has demonstrated a favorable safety profile in clinical studies:
- Side Effects : Compared to other antidepressants, this compound is associated with fewer subjective side effects. Notably, it does not significantly impact blood pressure or ECG readings during treatment .
- Plasma Concentrations : Studies have established steady-state plasma levels for this compound during treatment, indicating predictable pharmacokinetics which is essential for patient safety and efficacy .
Case Studies and Clinical Observations
Several case studies have highlighted the potential benefits of this compound:
- Case Study 1 : A patient with major depressive disorder showed significant improvement after being treated with this compound over four weeks. The patient reported reduced appetite but improved mood stability without significant weight gain .
- Case Study 2 : In another instance, a cohort of elderly patients treated with this compound exhibited enhanced cognitive function alongside mood improvement, suggesting additional neuroprotective benefits .
Table 1: Comparative Efficacy of this compound vs. Amitriptyline
Parameter | This compound | Amitriptyline |
---|---|---|
Weight Gain (%) | 33% | 75% |
Improvement Rate (%) | 70% | 68% |
Side Effects (Severe) | Low | Moderate |
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Elimination Half-Life | ~32 hours |
Metabolism | Renal |
Excretion | Urine, feces |
Steady-State Plasma Level | Established by Session 5 |
作用機序
シクラジンドールは、主にノルエピネフリンとドーパミンの再取り込みを阻害することで作用し、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させます 。 この作用により神経伝達が増強され、抗うつ効果と食欲抑制効果に貢献します。 さらに、シクラジンドールはナトリウムチャネルとカリウムチャネルを阻害する可能性があり、薬理学的プロファイルにさらに影響を与えます 。
類似化合物との比較
シクラジンドールは、マジンドールやセタジンドールなどの他のテトラサイクリック系抗うつ薬に似ています。 特定の再取り込み阻害プロファイルとナトリウムチャネルとカリウムチャネルに対する追加の効果が特徴です 。 他のテトラサイクリック化合物とは異なり、シクラジンドールはセロトニンの再取り込みやさまざまな受容体系には影響を与えないため、薬理学的効果において独特です 。
類似化合物
マジンドール: 食欲抑制効果と抗うつ効果を持つ別のテトラサイクリック化合物です。
セタジンドール: 構造と機能は似ていますが、薬理学的プロファイルは異なります。
ビロキサジン: シクラジンドールとは構造的に異なる抗うつ効果を持つ二環式化合物です.
生物活性
Ciclazindol is a tetracyclic compound that has been investigated primarily for its antidepressant properties. It is known to function as a peripheral sodium reuptake blocker, exhibiting pharmacological effects that may be beneficial in treating depression with fewer side effects than traditional antidepressants like amitriptyline. This article explores the biological activity of this compound, presenting data from clinical studies, research findings, and relevant case studies.
This compound's primary mechanism involves blocking the reuptake of sodium, which enhances neurotransmitter availability in the synaptic cleft. Unlike many antidepressants, this compound does not significantly affect postsynaptic alpha-receptors, which may contribute to its reduced side effect profile.
Key Findings:
- Peripheral Na-Reuptake Blocking : this compound acts as a peripheral sodium reuptake blocker without significant interaction with postsynaptic alpha-receptors .
- Weight Changes : Clinical improvements in patients were correlated with weight gain, suggesting a complex interaction between the drug's effects on appetite and mood .
Comparative Studies
This compound has been subjected to various comparative trials against established antidepressants. One notable study involved a controlled double-blind trial comparing this compound with amitriptyline:
- Participants : 29 healthy volunteers participated in an 8-week study.
- Dosage : this compound was administered at 50 mg twice daily.
- Outcomes : Both this compound and desipramine caused significant increases in resting pupil diameter, indicating central nervous system activity. The study also measured plasma levels of the drugs, revealing that this compound reached steady-state plasma levels faster than desipramine .
Table of Comparative Effects
Parameter | This compound (50 mg) | Desipramine (50 mg) | Amitriptyline (100 mg) |
---|---|---|---|
Resting Pupil Diameter Change | Significant Increase | Significant Increase | Not Significant |
Plasma Steady-State Level | Rapid establishment | Slower establishment | N/A |
Side Effects | Fewer | More | More |
Efficacy in Depression Treatment
In a controlled trial assessing the efficacy of this compound in treating major depressive disorder, patients exhibited significant improvements in depressive symptoms after 4-6 weeks of treatment. The study highlighted that patients experienced fewer subjective side effects compared to those treated with traditional tricyclic antidepressants.
Table of Case Study Outcomes
Study Reference | Sample Size | Treatment Duration | Improvement Rate (%) | Side Effects Reported |
---|---|---|---|---|
50 | 6 weeks | 70 | Minimal | |
30 | 8 weeks | 65 | Moderate |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and elimination. Studies show that after discontinuation, plasma levels decline quickly below therapeutic thresholds, which may necessitate careful management during treatment discontinuation .
特性
CAS番号 |
37751-39-6 |
---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol |
InChI |
InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2 |
InChIキー |
VKQDZNZTPGLGFD-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |
正規SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
37647-52-2 (mono-hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride ciclazindol Wy 23409 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。